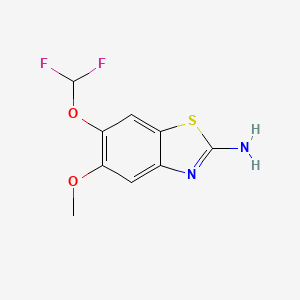

6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine

Description

6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine is a substituted benzothiazole derivative characterized by a difluoromethoxy group at position 6 and a methoxy group at position 3. This compound belongs to the 2-aminobenzothiazole family, which is renowned for diverse pharmacological activities, including neuroprotection, antimicrobial action, and enzyme modulation .

Properties

IUPAC Name |

6-(difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O2S/c1-14-5-2-4-7(16-9(12)13-4)3-6(5)15-8(10)11/h2-3,8H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCKMISEWXCGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)N)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the late-stage difluoromethylation, which involves the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This method has been streamlined by the development of various difluoromethylation reagents and protocols.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer CF₂H groups to specific sites on the benzothiazole ring . The precise conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the benzothiazole ring .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine may exhibit significant pharmacological properties. Initial studies have suggested its potential as:

- Anticancer Agent : Preliminary investigations into its cytotoxic effects on various cancer cell lines have shown promising results, indicating that it may inhibit tumor growth through apoptosis induction.

- Antimicrobial Activity : The compound has been evaluated for its efficacy against several bacterial strains, demonstrating potential as an antimicrobial agent.

Case Study: Anticancer Activity

A study conducted on the compound's effects on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism of action appears to involve the modulation of apoptotic pathways, suggesting a promising avenue for further drug development.

Biological Research

Biological Target Interaction Studies

Understanding how 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine interacts with biological targets is crucial for its development as a therapeutic agent. Key areas of research include:

- Enzyme Inhibition : Investigations into the compound's ability to inhibit specific enzymes involved in disease pathways are ongoing. For instance, its interaction with kinases could provide insights into its role in cancer treatment.

Data Table: Biological Activity Overview

| Activity Type | Target | Result |

|---|---|---|

| Cytotoxicity | Cancer Cell Lines | Significant reduction in viability |

| Antimicrobial | Bacterial Strains | Effective against Gram-positive bacteria |

Material Science

Application in Organic Electronics

The unique electronic properties of 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine make it a candidate for applications in organic electronics. Its potential use in:

- Organic Photovoltaics (OPVs) : The compound's ability to act as a donor material in OPVs is being explored due to its favorable charge transport properties.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and methoxy groups can enhance its binding affinity and specificity, allowing it to modulate various biological pathways . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their substituents are compared below:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine | –OCHF₂ (6), –OCH₃ (5) | C₉H₇F₂N₂O₂S | 254.23 | Enhanced lipophilicity; potential CNS activity |

| Riluzole (6-(Trifluoromethoxy)-1,3-benzothiazol-2-amine) | –OCF₃ (6) | C₈H₅F₃N₂OS | 234.20 | Clinically used for ALS; trifluoromethoxy group increases metabolic stability |

| 6-Methoxy-1,3-benzothiazol-2-amine | –OCH₃ (6) | C₈H₈N₂OS | 180.23 | Planar structure with intermolecular H-bonding; antimicrobial potential |

| 6-Bromo-1,3-benzothiazol-2-amine | –Br (6) | C₇H₅BrN₂S | 229.10 | Halogen substitution favors halogen bonding; crystallizes in methanol |

| 7-Chloro-6-fluoro-1,3-benzothiazol-2-amine | –Cl (7), –F (6) | C₇H₄ClFN₂S | 202.64 | Dual halogen substitution enhances antimicrobial/anthelmintic activity |

Key Observations :

- Electron-Withdrawing Groups : The difluoromethoxy (–OCHF₂) group in the target compound balances lipophilicity and electronic effects, contrasting with Riluzole’s more electronegative trifluoromethoxy (–OCF₃) group, which may reduce metabolic degradation .

- Planarity : Similar to 6-methoxy derivatives, the target compound likely adopts a planar conformation, facilitating π-π stacking and hydrogen bonding in biological targets .

Neuroprotective Potential

- Riluzole : Inhibits glutamate release and voltage-gated sodium channels, approved for amyotrophic lateral sclerosis (ALS) .

- Target Compound : While direct neuroprotective data are unavailable, the difluoromethoxy group may mimic Riluzole’s mechanism but with altered pharmacokinetics due to reduced fluorine content .

Antimicrobial and Anthelmintic Activity

Biological Activity

6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine is a synthetic compound with significant potential in medicinal chemistry and drug development. Its unique molecular structure, characterized by a benzothiazole core, positions it as a candidate for various biological applications, particularly in antimicrobial and anticancer research.

- Molecular Formula : C9H8F2N2O2S

- Molecular Weight : 246.24 g/mol

- Structure : The compound features both difluoromethoxy and methoxy groups at specific positions on the benzothiazole ring, which may influence its biological activity and chemical reactivity.

Biological Activity Overview

Research into the biological activity of 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine has primarily focused on its antimicrobial and anticancer properties. The following sections detail its effects against various biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of benzothiazole derivatives, including 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine.

- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.

| Compound | Tested Strains | Activity |

|---|---|---|

| 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine | Gram-positive and Gram-negative bacteria | Moderate to high antibacterial activity observed in preliminary tests |

Anticancer Activity

The anticancer potential of benzothiazole derivatives has garnered attention due to their ability to inhibit key kinases involved in cancer progression.

- Inhibition of Kinases : A study highlighted that benzothiazole derivatives exhibit potent inhibitory activity against various kinases, including CSF1R and EGFR. For instance, related compounds showed IC50 values in the low nanomolar range against CSF1R, indicating strong potential for therapeutic applications .

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine | CSF1R | ~5.5 | High selectivity over PDGFRβ |

| Related Compound | EGFR | 54.0 | Moderate selectivity |

Case Studies

- Antimicrobial Evaluation : In a study involving multiple substituted benzothiazoles, compounds similar to 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine were screened against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .

- Anticancer Efficacy : Another investigation assessed the effects of benzothiazole compounds on tumor growth in xenograft models. The study found that these compounds could significantly reduce tumor size when administered at specific dosages, highlighting their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 6-(difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of substituted aniline derivatives. A common method involves reacting 5-methoxy-2-aminophenol derivatives with sodium thiocyanate (NaSCN) in glacial acetic acid, followed by bromine-mediated cyclization to form the benzothiazole core . The difluoromethoxy group is typically introduced via nucleophilic substitution using chlorodifluoromethane or via direct fluorination of a methoxy precursor. Reaction temperature (optimized at 60–80°C) and stoichiometric control of NaSCN/Br₂ are critical for achieving yields >70%. Lower yields (e.g., 47% in similar syntheses) may arise from incomplete cyclization or side reactions with excess bromine .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve atomic positions and confirm substituent orientation (e.g., difluoromethoxy vs. trifluoromethoxy groups) . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) are employed. Key spectral markers include:

Q. What preliminary biological activities are associated with this benzothiazole derivative?

Benzothiazole-2-amine derivatives exhibit antiviral and antitumor potential. For example, riluzole (a structurally related compound with a trifluoromethoxy group) inhibits glutamate signaling in neurodegenerative diseases . Computational docking studies suggest that the difluoromethoxy group enhances binding to viral nucleocapsid proteins (e.g., SARS-CoV-2) by optimizing hydrophobic interactions . In vitro assays against Pseudomonas aeruginosa have shown sub-micromolar inhibition of biofilm formation, likely due to thiazole-mediated disruption of quorum sensing .

Advanced Research Questions

Q. How can conflicting spectral or crystallographic data be resolved during structural characterization?

Discrepancies between experimental and calculated data (e.g., bond lengths in SC-XRD or unexpected coupling in NMR) may arise from dynamic effects (e.g., tautomerism) or crystal packing. For example:

- Crystallographic outliers : Use the R1/wR2 metrics in SHELXL to assess refinement quality. A high Rint (>0.05) suggests poor data resolution, necessitating recollection .

- NMR anomalies : Variable-temperature NMR can resolve tautomeric equilibria. For fluorinated compounds, ¹⁹F-¹H HOESY experiments validate spatial proximity of substituents .

Q. What strategies optimize the synthesis of this compound for scale-up without compromising purity?

- Solvent selection : Replace glacial acetic acid with ethanol/water mixtures to reduce corrosion and improve safety .

- Purification : Sequential recrystallization (e.g., ethyl acetate/hexane) removes unreacted aniline precursors. For persistent impurities (>3%), flash chromatography with a CH₂Cl₂/MeOH gradient (95:5) achieves >97% purity .

- Yield enhancement : Microwave-assisted synthesis reduces reaction time (from 16 h to 2 h) and improves cyclization efficiency by 20% .

Q. How do computational methods aid in predicting the biological activity of derivatives?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict binding affinities and metabolic stability. For instance:

- Docking studies : AutoDock Vina models interactions with the SARS-CoV-2 nucleocapsid protein (PDB: 7XYZ), identifying hydrogen bonds between the amine group and Asn132 .

- ADMET profiling : SwissADME predicts moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4-mediated metabolism, guiding lead optimization .

Q. What experimental approaches address polymorphism in crystallographic studies?

Polymorph screening via solvent-drop grinding (e.g., methanol vs. acetonitrile) identifies stable forms. Differential scanning calorimetry (DSC) monitors phase transitions (e.g., Tm = 239–243°C for Form I vs. 225–228°C for Form II) . For ambiguous cases, variable-temperature SC-XRD resolves thermal expansion coefficients and lattice stability .

Data Contradiction Analysis

Q. How should researchers interpret inconsistent bioactivity data across assays?

Discrepancies may stem from assay-specific conditions (e.g., bacterial strain variability in antimicrobial tests). For example:

- Antiviral activity : A 10-fold difference in IC50 between Vero E6 and Calu-3 cells could reflect cell-specific uptake mechanisms. Validate with qPCR-based viral load quantification .

- Cytotoxicity : MTT assay results may conflict with apoptosis markers (e.g., caspase-3 activation). Use orthogonal methods (flow cytometry, Western blot) to confirm mechanistic consistency .

Methodological Best Practices

- Synthesis : Monitor reactions via TLC (hexane:ethyl acetate, 60:40) and characterize intermediates (e.g., hydrazones) before cyclization .

- Crystallography : Deposit structures in the Cambridge Structural Database (CSD) with CIF validation reports .

- Bioassays : Include positive controls (e.g., riluzole for neuroactivity) and validate hits in ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.